2-Chlorobenzylamine

説明

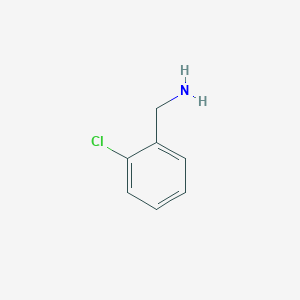

Structure

3D Structure

特性

IUPAC Name |

(2-chlorophenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c8-7-4-2-1-3-6(7)5-9/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDDNKZCVYQDGKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3059002 | |

| Record name | 2-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-chlorobenzylamine appears as a colorless liquid with a slight amine odor. Somewhat soluble in water. Denser than water. Vapors are heavier than air. Inhalation of vapors may severely irritate mucous membranes and upper respiratory tract. May severely irritate and possible burn skin. Severe eye irritant. May cause permanent damage or temporary blindness. | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

89-97-4 | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21561 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Chlorobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-97-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chlorobenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chlorobenzylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, 2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chlorobenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3059002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chlorobenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.778 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLOROBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L790J4Y7A3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Chlorobenzylamine

This technical guide provides an in-depth overview of 2-Chlorobenzylamine, a significant chemical intermediate in the pharmaceutical industry. Targeted at researchers, scientists, and professionals in drug development, this document outlines its chemical and physical properties, safety protocols, synthesis methods, and its role in biological pathways.

Core Properties and Identifiers

This compound, with the CAS number 89-97-4, is a colorless to light yellow liquid characterized by a slight amine odor.[1] It is a chlorinated derivative of benzylamine and serves as a crucial building block in the synthesis of various organic compounds.[2]

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for laboratory and research applications.

| Property | Value | Citations |

| CAS Number | 89-97-4 | [3][4][5][6] |

| Molecular Formula | C₇H₈ClN | [2][3][6] |

| Molecular Weight | 141.60 g/mol | [5][6][7] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Boiling Point | 215 °C (lit.) | [1][2] |

| 103-104 °C at 11 mmHg (lit.) | [5] | |

| Density | 1.173 g/mL at 25 °C (lit.) | [1][2][3][5] |

| Refractive Index | n20/D 1.562 (lit.) | [1][2][3][5] |

| Flash Point | 192 °F (88.9 °C) | [1][2][3][5] |

| Solubility | Somewhat soluble in water | [1][2][3][7] |

| Vapor Pressure | 0.0772 mmHg at 25°C | [2][6] |

Safety and Handling

This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[7][8] Inhalation of its vapors may lead to severe irritation of the mucous membranes and upper respiratory tract.[3][7] It is a combustible liquid but does not ignite readily.[1][3]

Hazard and Precautionary Statements

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statements | Citations |

| Skin Corrosion 1B | GHS05 | Danger | H314: Causes severe skin burns and eye damage. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection. P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. | [5][8] |

Applications in Drug Development

This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[2] Notably, it is used in the production of Ticlopidine, a platelet aggregation inhibitor.[9][] Its biological activity is linked to its ability to inhibit plasmin and bovine thrombin, enzymes crucial in the blood coagulation cascade.[1][2][3]

Role in the Coagulation Cascade

The inhibitory action of this compound on thrombin and plasmin suggests its potential to modulate the coagulation pathway. Thrombin is a key enzyme that converts fibrinogen to fibrin, leading to clot formation, while plasmin is involved in the breakdown of fibrin clots (fibrinolysis). By inhibiting these enzymes, this compound can interfere with these processes.

Caption: Simplified coagulation pathway showing inhibition points of this compound.

Experimental Protocols

The synthesis of this compound can be achieved through various methods. Below are two common experimental protocols.

Synthesis from 2-Chlorobenzyl Chloride

This two-step process involves the reaction of 2-chlorobenzyl chloride with an alkali metal phthalimide to form 2-chlorobenzylphthalimide, followed by the cleavage of the phthalimide ring.[9]

Step 1: Synthesis of 2-Chlorobenzylphthalimide

-

Grind 160.0 g of phthalimide and 85.6 g of potassium carbonate together.

-

Add the mixture to a mechanically stirred solution of 162.8 g of 2-chlorobenzyl chloride in 800 mL of dimethylformamide in a 2 L, 3-neck flask.[9]

-

Heat the reaction mixture to 120°C and stir at this temperature for 4.5 hours.[9]

-

Allow the flask to cool slightly and add 200 mL of water.

Step 2: Cleavage to this compound

-

Charge a 250 mL round-bottomed, 3-necked flask with 82.5 g of 20% aqueous potassium hydroxide and 20 g of 2-chlorobenzylphthalimide.[9][11]

-

Reflux the mixture at a bath temperature of 130°C for 18.3 hours with stirring.[9][11]

-

Cool to room temperature and add a mixture of 50 mL of water and 50 mL of concentrated hydrochloric acid dropwise.

-

Heat the mixture under reflux for an additional 22.5 hours.[9][11]

-

After cooling, filter the reaction mixture. Render the filtrate basic (pH 10) with potassium hydroxide pellets.

-

Extract the product with methylene chloride (4 x 100 mL).[11]

-

Remove the solvent to obtain this compound.[11]

Synthesis from 2-Chlorobenzaldehyde

This method involves the reductive amination of 2-chlorobenzaldehyde. A general procedure is outlined below, based on analogous reactions.[12][13]

-

Dissolve 2-chlorobenzaldehyde in a suitable solvent such as methanol.

-

Add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

-

Stir the mixture at room temperature to form the intermediate imine.

-

Add a reducing agent, such as sodium borohydride, portion-wise to the mixture.

-

After the reaction is complete, quench the reaction with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by vacuum distillation.

Caption: General experimental workflow for the synthesis and purification of this compound.

References

- 1. This compound | 89-97-4 [chemicalbook.com]

- 2. Cas 89-97-4,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 89-97-4 [m.chemicalbook.com]

- 4. CHLOROBENZYLAMINE [sdfine.com]

- 5. This compound 95 89-97-4 [sigmaaldrich.com]

- 6. This compound|lookchem [lookchem.com]

- 7. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. EP0367232A2 - Method for preparing this compound - Google Patents [patents.google.com]

- 11. prepchem.com [prepchem.com]

- 12. Page loading... [wap.guidechem.com]

- 13. benchchem.com [benchchem.com]

Spectroscopic Analysis of 2-Chlorobenzylamine: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-chlorobenzylamine. It is intended for researchers, scientists, and professionals in drug development, offering detailed spectral data, experimental methodologies, and a logical workflow for spectroscopic analysis.

Quantitative Spectral Data

The following tables summarize the key spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Solvent | Instrument Frequency |

| Data not explicitly available in search results | CDCl₃[1][2] | 60 MHz (Varian A-60)[1][3] |

Note: While specific chemical shifts and multiplicities are not detailed in the provided search results, the solvent and instrument used are documented.

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm |

| Quantitative peak list not available in search results[4] |

Note: A visual spectrum is available from sources like ChemicalBook, but a tabulated list of chemical shifts is not provided.[4]

Table 3: IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment | Reference |

| ~3400-3300 | FT-IR | N-H stretch (amine) | [5] |

| ~3100-3000 | FT-IR | C-H stretch (aromatic) | [6] |

| ~2950-2850 | FT-IR | C-H stretch (aliphatic CH₂) | [6] |

| ~1600, 1480, 1450 | FT-IR | C=C stretch (aromatic ring) | [5] |

| ~1050 | FT-IR | C-N stretch | [6] |

| ~750 | FT-IR | C-Cl stretch | [5] |

Note: Assignments are based on typical functional group absorption regions and visual inspection of the spectrum presented in the cited literature.[5][6]

Table 4: Mass Spectrometry Data for this compound

| m/z | Ionization Method | Possible Fragment |

| 141/143 | GC-MS | [M]⁺ (Molecular Ion) |

| 106 | GC-MS | [M - Cl]⁺ |

| 77 | GC-MS | [C₆H₅]⁺ |

Note: The molecular weight of this compound is 141.60 g/mol .[7] The presence of chlorine results in a characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio. Fragmentation patterns are predicted based on common mass spectrometry principles.

Experimental Protocols

Detailed methodologies for acquiring the spectral data are outlined below. These protocols are generalized for a small organic molecule like this compound.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the carbon-hydrogen framework of the molecule.

-

Instrumentation: A high-resolution NMR spectrometer, such as a Varian A-60 (60 MHz) or a Bruker AVANCE (400 MHz), is typically used.[1][8]

-

Sample Preparation:

-

A small quantity (5-25 mg) of this compound is accurately weighed and dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).[1][2][8]

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of a reference standard, such as tetramethylsilane (TMS), may be added if not already present in the solvent.

-

-

Data Acquisition:

-

The NMR tube is placed in the spectrometer's probe.

-

The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

-

The acquired FID is then Fourier transformed to produce the frequency-domain NMR spectrum.

-

2.2 Infrared (IR) Spectroscopy

-

Objective: To identify the functional groups present in the molecule.[9]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is commonly used.[3]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

The ATR crystal (e.g., ZnSe or diamond) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.[10]

-

A small drop of liquid this compound is placed directly onto the ATR crystal.[3]

-

For solid samples, a small amount of the powdered sample is pressed firmly against the crystal using an anvil.[10]

-

-

Data Acquisition:

-

The sample is scanned with infrared radiation over a typical range of 4000-500 cm⁻¹.[11]

-

The instrument measures the absorption of IR radiation at different frequencies.

-

The resulting interferogram is converted to a spectrum of percent transmittance or absorbance versus wavenumber (cm⁻¹) via a Fourier transform.[11]

-

2.3 Mass Spectrometry (MS)

-

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.[12][13]

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation.[3]

-

Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

The concentration is adjusted to be within the optimal range for the instrument's sensitivity.

-

-

Data Acquisition (GC-MS with Electron Ionization - EI):

-

The sample is injected into the GC, where it is vaporized and separated from impurities on a capillary column.

-

The separated analyte elutes from the GC column and enters the ion source of the mass spectrometer.

-

In the ion source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

A detector records the abundance of each ion, generating a mass spectrum which is a plot of relative intensity versus m/z.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound using the spectroscopic techniques described.

Caption: Logical workflow for the structural elucidation of this compound.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound(89-97-4) 13C NMR spectrum [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. community.wvu.edu [community.wvu.edu]

- 7. 邻氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. amherst.edu [amherst.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical and Chemical Properties of 2-Chlorobenzylamine

This technical guide provides a comprehensive overview of the core physical and solubility properties of this compound (CAS No: 89-97-4). The information herein is collated from various sources to support its application in research and development, particularly in the fields of medicinal chemistry and organic synthesis.

Core Physical Properties

This compound is a colorless to light yellow liquid with a slight amine odor.[1][2][3] It is denser than water, and its vapors are heavier than air.[1] The quantitative physical properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN | [1][2][4] |

| Molecular Weight | 141.60 g/mol | [1][5] |

| Density | 1.173 g/mL at 25 °C | [3][5][6][7][8] |

| Boiling Point | 215 °C (lit.) | [3][5][6] |

| 103-104 °C at 11 mmHg | [5][7][8] | |

| Melting Point | 227-228 °C (in Dimethylformamide) | [6][9] |

| Refractive Index | 1.562 at 20 °C (lit.) | [3][6][7][8] |

| 1.5610 to 1.5640 at 20°C | [4] | |

| Flash Point | 88 °C (190.4 °F) - closed cup | |

| Vapor Pressure | 10.292 Pa at 25°C | [6] |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its bioavailability and formulation. This compound is described as being somewhat soluble in water.[1][3][6] It exhibits good solubility in organic solvents.[2]

| Solvent | Solubility Description | Source(s) |

| Water | Somewhat soluble | [1][3][6] |

| Organic Solvents | Good solubility | [2] |

| Diethyl Ether | Extracted with diethyl ether | [10] |

| Methylene Chloride | Extracted with methylene chloride | [10] |

Experimental Protocols

The following sections detail generalized experimental methodologies for determining the key physical and solubility properties of chemical compounds like this compound.

Methodology for Determining Physical Properties

A general workflow for characterizing the physical properties of a liquid sample such as this compound is depicted below.

References

- 1. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 89-97-4: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 89-97-4 [chemicalbook.com]

- 4. This compound, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. This compound 95 89-97-4 [sigmaaldrich.com]

- 6. This compound CAS#: 89-97-4 [m.chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 邻氯苄胺 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. Page loading... [wap.guidechem.com]

- 10. EP0367232A2 - Method for preparing this compound - Google Patents [patents.google.com]

An In-depth Technical Guide on the Thermodynamic Properties of 2-Chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Chlorobenzylamine (CAS No. 89-97-4) is a chlorinated derivative of benzylamine utilized as a chemical intermediate in the synthesis of various pharmaceutical compounds and in chemical research.[1][2] Its utility stems from its reactivity and inhibitory activities, such as against plasmin and bovine thrombin.[3] A thorough understanding of its thermodynamic and physical properties is crucial for process optimization, reaction modeling, and ensuring safety in its applications. This guide provides a compilation of available physical and chemical properties, outlines the experimental and computational methodologies for determining thermodynamic data, and visualizes relevant chemical processes.

Physical and Chemical Properties

The following tables summarize the key physical and chemical identification properties for this compound that have been reported in the literature.

Table 1: General and Chemical Identification

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN | [2][3][4] |

| Molecular Weight | 141.60 g/mol | [4][5] |

| CAS Number | 89-97-4 | [3][4] |

| Appearance | Colorless to light yellow liquid | [1][2] |

| Odor | Slight amine odor | [1][5] |

| SMILES String | NCc1ccccc1Cl | [4] |

| InChI Key | KDDNKZCVYQDGKE-UHFFFAOYSA-N | [5] |

Table 2: Key Physical and Thermodynamic Properties

| Property | Value | Conditions | Source(s) |

| Boiling Point | 215 °C | at 1 atm (lit.) | [1][2] |

| 103-105 °C | at 11-15 mmHg (lit.) | [4][6] | |

| Melting Point | 227-228 °C | Solv: N,N-dimethylformamide | [2][3][6] |

| Density | 1.173 g/mL | at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.562 | at 20 °C (lit.) | [1][2] |

| Vapor Pressure | 0.0772 mmHg | at 25 °C | [2] |

| Flash Point | 88 °C (190.4 °F) | closed cup | |

| pKa | 8.52 ± 0.10 | Predicted | [2][3] |

| Solubility | Somewhat soluble in water | [1][5] |

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties for a compound like this compound involves a combination of experimental techniques and computational methods.

Experimental Protocols

a) Calorimetry: Calorimetry is the primary experimental method for directly measuring heat changes associated with chemical reactions or physical transitions, which is fundamental for determining enthalpy.

-

Combustion Calorimetry: To determine the standard enthalpy of formation (ΔfH°), a precise mass of the substance is completely combusted in a bomb calorimeter under high-pressure oxygen. The heat released during the combustion is measured, and from this, the enthalpy of combustion (ΔcH°) is calculated. Using Hess's law and the known standard enthalpies of formation for the products (CO₂, H₂O, HCl, and N₂), the enthalpy of formation of the compound can be derived.

-

Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity (Cp) and the enthalpy changes associated with phase transitions (e.g., melting, crystallization). The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. This allows for the determination of melting point (Tfus) and enthalpy of fusion (ΔfusH).

b) Vapor Pressure Measurement: The enthalpy of vaporization (ΔvapH) can be determined by measuring the vapor pressure of the liquid at different temperatures. Techniques like the transpiration method or static vapor pressure measurement are used. The Clausius-Clapeyron equation is then applied to the vapor pressure-temperature data to calculate the enthalpy of vaporization.

c) Spectroscopy: While not a direct measure of thermodynamic properties, spectroscopic methods provide essential molecular data (e.g., vibrational frequencies, rotational constants) that are used in statistical mechanics to calculate thermodynamic functions like entropy (S°) and heat capacity (Cp).[7]

-

Infrared (IR) and Raman Spectroscopy: These techniques are used to determine the vibrational frequencies of the molecule.

-

Microwave Spectroscopy: This provides data on the rotational constants of the molecule.

Computational Protocols

Computational chemistry provides a powerful alternative for estimating thermodynamic properties, especially when experimental data is scarce.[8]

-

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory) are used to calculate the electronic structure and energy of a molecule. From these calculations, properties such as the standard enthalpy of formation can be derived using methods like atomization energies or isodesmic reactions.

-

Statistical Mechanics: The results from quantum chemical calculations (e.g., optimized geometry, vibrational frequencies, and electronic energy) are used as input for statistical mechanics equations to calculate thermodynamic functions such as entropy, heat capacity, and Gibbs free energy.[8] This involves calculating the translational, rotational, vibrational, and electronic partition functions.

The following diagram illustrates a general workflow for the determination of thermodynamic properties, combining both experimental and computational approaches.

References

- 1. This compound | 89-97-4 [chemicalbook.com]

- 2. Cas 89-97-4,this compound | lookchem [lookchem.com]

- 3. This compound CAS#: 89-97-4 [m.chemicalbook.com]

- 4. This compound 95 89-97-4 [sigmaaldrich.com]

- 5. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. gymarkiv.sdu.dk [gymarkiv.sdu.dk]

- 8. fiveable.me [fiveable.me]

An In-depth Technical Guide on the Discovery and First Synthesis of 2-Chlorobenzylamine

This technical guide provides a comprehensive overview of the synthesis of 2-Chlorobenzylamine, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction

This compound is a substituted benzylamine that serves as a crucial building block in the synthesis of various organic molecules. While the exact historical moment of its initial discovery is not prominently documented in readily available literature, its significance grew with the need for precursors in the synthesis of therapeutic agents, such as the antiplatelet drug ticlopidine. Early synthetic routes focused on reliable and scalable methods to produce this intermediate with high purity. The Gabriel synthesis, a classic method for preparing primary amines, was adapted for the production of this compound from 2-chlorobenzylchloride. This method avoids the overalkylation often encountered with direct amination of alkyl halides.

Synthetic Pathways: The Gabriel Synthesis

The Gabriel synthesis provides a robust and well-established method for the preparation of primary amines, including this compound. This two-step process involves the initial reaction of an alkali metal salt of phthalimide with a primary alkyl halide to form an N-alkylphthalimide intermediate. Subsequent cleavage of this intermediate yields the desired primary amine.[1][2] This approach is advantageous as it prevents the formation of secondary and tertiary amine byproducts.[2][3]

The synthesis of this compound via the Gabriel method starts with the reaction of potassium phthalimide with 2-chlorobenzylchloride to form the intermediate, 2-chlorobenzylphthalimide.[1] This intermediate is then cleaved to yield this compound. The cleavage can be achieved through various methods, including acid or base hydrolysis, or more commonly, through hydrazinolysis.[1][2]

Caption: Gabriel Synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported syntheses of this compound using the Gabriel synthesis.

| Parameter | Step 1: Formation of 2-Chlorobenzylphthalimide | Step 2: Cleavage to this compound | Reference |

| Starting Materials | 2-Chlorobenzylchloride, Phthalimide, Potassium Carbonate | 2-Chlorobenzylphthalimide, 20% aq. KOH, conc. HCl | [1] |

| Solvent | Dimethylformamide (DMF) | Water | [1] |

| Reaction Temperature | 120°C | Reflux (130°C bath) | [1][4] |

| Reaction Time | 4.5 hours | 18.3 hours (KOH), 22.5 hours (HCl) | [1][4] |

| Yield | Not explicitly stated for intermediate | 98% | [4] |

| Purity | Not explicitly stated for intermediate | 99% (by GC) | [4] |

Detailed Experimental Protocols

The following protocols are based on documented procedures for the synthesis of this compound via the Gabriel synthesis.

This procedure details the formation of the N-alkylated intermediate.

Materials:

-

Phthalimide (160.0 g)

-

Potassium Carbonate (85.6 g)

-

2-Chlorobenzylchloride (162.8 g)

-

Dimethylformamide (DMF, 800 mL)

Procedure:

-

Grind together 160.0 g of phthalimide and 85.6 g of potassium carbonate.

-

In a 2 L, 3-neck flask equipped with a mechanical stirrer, add the ground solids to 800 mL of dimethylformamide and 162.8 g of 2-chlorobenzylchloride.

-

Heat the reaction mixture to 120°C and stir at this temperature for 4.5 hours. Evolution of carbon dioxide will be observed upon heating.

-

Allow the flask to cool to 50°C with stirring.

-

Place the flask in an ice/water bath and cool to 10-15°C.

-

The product, 2-chlorobenzylphthalimide, will precipitate as a white solid.

This protocol describes the cleavage of 2-chlorobenzylphthalimide to yield the final product.[4]

Materials:

-

2-Chlorobenzylphthalimide (20 g, 73.6 mmol)

-

20% aqueous Potassium Hydroxide (82.5 g)

-

Concentrated Hydrochloric Acid

-

Water

-

Methylene Chloride

-

Potassium Hydroxide pellets

Procedure:

-

Charge a 250 mL, round-bottomed, 3-necked flask with 82.5 g of 20% aqueous potassium hydroxide and 20 g (73.6 mmol) of 2-chlorobenzylphthalimide.[4]

-

Reflux the reaction mixture with stirring for 18.3 hours (bath temperature 130°C).[4]

-

Allow the mixture to cool to room temperature.[4]

-

Slowly add a mixture of 50 mL of water and 50 mL of concentrated hydrochloric acid.

-

Heat the reaction mixture under reflux for an additional 22.5 hours.[4]

-

Cool the reaction mixture and filter the collected solids.

-

Wash the solids with 5 x 10 mL of water and dry in a vacuum oven. These solids consist mainly of phthalic acid.[4]

-

Make the filtrate basic (pH 10) by the addition of potassium hydroxide pellets.[4]

-

Extract the basic filtrate with 4 x 100 mL of methylene chloride.[4]

-

Strip the solvent from the combined organic extracts to obtain this compound. A 98% yield (10.23 g) with a purity of 99% by GC can be expected.[4]

Conclusion

The Gabriel synthesis remains a highly effective and reliable method for the preparation of this compound, providing high yields and purity. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and professionals engaged in organic synthesis and drug development. The logical workflow of this synthesis is straightforward, making it an adaptable process for various laboratory and industrial scales.

References

An In-depth Technical Guide to the Safety of 2-Chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 2-Chlorobenzylamine (CAS No. 89-97-4), a key intermediate in various chemical syntheses. The following sections detail its physical and chemical properties, toxicological profile, and essential safety protocols, presented in a format tailored for laboratory and drug development settings.

Core Safety and Property Data

This compound is a combustible, colorless to light yellow liquid that is corrosive and toxic.[1][2][3] It poses significant health risks, causing severe skin burns and eye damage upon contact.[4] Inhalation, ingestion, or skin contact may lead to severe injury or even death, with the potential for delayed effects.[1][2]

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below, providing critical data for handling and storage.

| Property | Value | Source |

| Molecular Formula | C₇H₈ClN | [1][4] |

| Molecular Weight | 141.60 g/mol | [1][4] |

| Appearance | Clear, colorless to pale yellow liquid | [1][2][5][6] |

| Odor | Slight amine odor | [1][2][7] |

| Boiling Point | 215 °C (lit.)103-104 °C at 11-15 hPa | [1][2][4] |

| Melting Point | 227-228 °C (Solvent: N,N-dimethylformamide) | [1][3] |

| Flash Point | 88 °C (190.4 - 195 °F) - closed cup | [1][4] |

| Density | 1.173 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index | n20/D 1.562 (lit.) | [1] |

| Vapor Pressure | 0.0772 mmHg at 25°C | [1] |

| Solubility | Somewhat soluble in water | [1][2][3][7] |

| pKa | 8.52 ± 0.10 (Predicted) | [1] |

Toxicological and Hazard Data

This compound is classified as a hazardous substance, with the primary dangers being its corrosivity and toxicity. The GHS/CLP classifications highlight its potential to cause severe health effects.

| Hazard Classification | Code | Description | Source |

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [4][7] |

| Acute Toxicity, Oral (Warning) | H302 | Harmful if swallowed | [7] |

| Acute Toxicity, Dermal (Warning) | H312 | Harmful in contact with skin | [7] |

| Combustible Liquid | H227 | Combustible liquid |

Experimental Protocols

While specific experimental reports for this compound are not detailed in standard Safety Data Sheets, the hazard classifications are based on standardized testing protocols, such as those established by the OECD (Organisation for Economic Co-operation and Development).

General Protocol for Skin Corrosion/Irritation Assessment (Based on OECD Guideline 431 & 439)

This provides a generalized workflow for determining the skin corrosion or irritation potential of a chemical like this compound.

-

Test System Selection: In vitro methods using reconstructed human epidermis (RhE) models are now preferred over in vivo animal testing.

-

Preparation of Test Chemical: The test chemical is prepared at the appropriate concentration and vehicle, if necessary.

-

Application: A defined amount of the test chemical is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a specific period (e.g., 3 minutes to 4 hours for corrosion, 15 to 60 minutes for irritation).

-

Rinsing and Post-Incubation: The chemical is thoroughly rinsed from the tissue surface, which is then transferred to fresh medium and incubated for a longer period (e.g., 24 to 42 hours) to allow for the expression of cytotoxic effects.

-

Viability Assessment: Cell viability is measured, typically using the MTT assay, which quantifies the conversion of a yellow tetrazolium salt to a purple formazan product by metabolically active cells.

-

Data Analysis: The cell viability of the treated tissue is compared to that of negative controls. A chemical is identified as corrosive or an irritant if the tissue viability falls below certain established thresholds.

Safety and Handling Workflows

Effective management of this compound in a research setting requires strict adherence to safety protocols. The following diagrams illustrate key logical and experimental workflows.

Caption: Logical information flow within a Safety Data Sheet (SDS).

Caption: Workflow for responding to a this compound spill.

Handling and Storage Recommendations

Proper handling and storage are paramount to ensure safety.

-

Handling: Always work in a well-ventilated area, such as a fume hood.[4][8] Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles with a face shield, and a protective suit.[4] Avoid inhalation of vapor or mist and prevent contact with skin and eyes.[4][9] Keep away from heat, sparks, and open flames, and take measures to prevent the buildup of electrostatic charge.[4][8]

-

Storage: Store in a cool, dry, and well-ventilated area designated for corrosive materials.[8][9] Keep containers tightly closed and consider storing under a nitrogen atmosphere as it is air-sensitive.[1][8] Store away from incompatible materials such as acids, acid chlorides, acid anhydrides, strong oxidizing agents, and carbon dioxide.[4][8]

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is critical.

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4][8] Seek immediate medical attention.[4][8]

-

Skin Contact: Take off immediately all contaminated clothing. Wash off with soap and plenty of water and seek immediate medical attention.[4]

-

Inhalation: Move the person into fresh air.[4] If not breathing, give artificial respiration.[4] Seek immediate medical attention.[8]

-

Ingestion: Do NOT induce vomiting.[4] Clean mouth with water and never give anything by mouth to an unconscious person.[4][8] Seek immediate medical attention.[4][8]

-

Fire-Fighting: Use dry chemical, CO2, alcohol-resistant foam, or water spray.[7][8] Water mist can be used to cool closed containers.[8] Firefighters must wear self-contained breathing apparatus and full protective gear.[4][8] Hazardous decomposition products include nitrogen oxides, carbon oxides, and hydrogen chloride gas.[4][8]

-

Spills: Evacuate personnel and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Wear personal protective equipment.[4] Contain the spill with inert absorbent material and collect it for disposal in a suitable, closed container.[4][8] Do not let the product enter drains.[4]

References

- 1. Cas 89-97-4,this compound | lookchem [lookchem.com]

- 2. This compound | 89-97-4 [chemicalbook.com]

- 3. This compound CAS#: 89-97-4 [m.chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. This compound, 96% 500 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 2-Chloro benzylamine, 98% (CAS 89-97-4) | Otto Chemie Pvt Ltd [ottokemi.com]

- 7. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. sdfine.com [sdfine.com]

A Comprehensive Technical Guide to the Handling and Storage of 2-Chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the essential precautions and procedures for the safe handling and storage of 2-Chlorobenzylamine. The information herein is intended to supplement, not replace, institutional safety protocols and the specific Safety Data Sheet (SDS) provided by the manufacturer. Adherence to these guidelines is critical for ensuring the safety of laboratory personnel and the integrity of research activities.

Chemical and Physical Properties

This compound is a colorless to light yellow liquid with a slight amine odor.[1][2] It is a crucial intermediate in the synthesis of various pharmaceutical compounds and other organic molecules.[3] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈ClN | [4][5] |

| Molecular Weight | 141.60 g/mol | [1][6] |

| Appearance | Colorless to pale yellow liquid | [4][5] |

| Boiling Point | 215 °C (lit.) | [2][4] |

| Melting Point | 227-228 °C (solution) | [3][4] |

| Flash Point | 88 °C / 190.4 °F (closed cup) | [7][8] |

| Density | 1.173 g/mL at 25 °C (lit.) | [2][4] |

| Solubility | Somewhat soluble in water | [1][2] |

| Vapor Pressure | 0.0772 mmHg at 25°C | [4] |

| Refractive Index | n20/D 1.562 (lit.) | [2][4] |

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[6][9] It is also harmful if swallowed or in contact with skin.[10] Vapors can be irritating to the mucous membranes and upper respiratory tract.[1][2]

GHS Hazard Information

-

H302 + H312: Harmful if swallowed or in contact with skin[10]

Recommended Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound.

| Protection Type | Recommended Equipment | Rationale |

| Eye and Face | Chemical safety goggles and a face shield (8-inch minimum).[6] | To protect against splashes and vapors that can cause severe eye irritation and damage.[1] |

| Skin | Chemical-resistant gloves (e.g., nitrile, neoprene), inspected before use. A complete protective suit or lab coat.[6][11] | To prevent skin contact, which can cause severe burns.[6] |

| Respiratory | A NIOSH/MSHA approved respirator with an appropriate cartridge (e.g., type ABEK) should be used if ventilation is inadequate or if irritation is experienced.[7][12] | To prevent inhalation of vapors that are irritating to the respiratory system.[1] |

Safe Handling and Storage Protocols

Handling Procedures

-

Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12][13]

-

Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition as it is a combustible liquid.[12] Take measures to prevent the buildup of electrostatic charge.[6]

-

Personal Hygiene: Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[14] Contaminated work clothing should not be allowed out of the workplace.[14]

Storage Conditions

-

Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]

-

Incompatible Materials: Store away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[12] this compound neutralizes acids in exothermic reactions.[1][2] It may also be incompatible with isocyanates, halogenated organics, peroxides, and phenols.[1][2]

-

Atmosphere: For long-term storage, keeping the material under a nitrogen atmosphere is recommended as it is air-sensitive.[12][13]

-

Storage Area: Designate a corrosives area for storage.[12]

Emergency Procedures

Prompt and correct response to emergencies such as spills, fires, or personnel exposure is critical.

First Aid Measures

Immediate medical attention is required for all exposure incidents.[12]

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[1][12] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention.[12] |

| Skin Contact | Immediately take off all contaminated clothing.[12] Rinse skin with plenty of water for at least 15 minutes.[12] Call a physician immediately.[12] |

| Inhalation | Move the person to fresh air.[6] If breathing is difficult or has stopped, provide artificial respiration.[6] Seek immediate medical attention.[12] |

| Ingestion | Rinse mouth with water.[6] DO NOT induce vomiting.[6][12] Never give anything by mouth to an unconscious person.[6] Call a physician or poison control center immediately.[12] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area.[6] Ensure adequate ventilation and wear appropriate PPE.[6] Remove all sources of ignition.[6]

-

Containment and Cleanup: For a small spill, absorb with an inert material (e.g., sand, earth, vermiculite) and place in a suitable, closed container for disposal.[12][14] For a large spill, increase the immediate precautionary distance and dike the area to prevent spreading.[1] Prevent the product from entering drains.[6]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, CO₂, alcohol-resistant foam, or water spray.[1] Water mist may be used to cool closed containers.[12]

-

Specific Hazards: The product is combustible and containers may explode when heated.[12] Thermal decomposition can produce irritating and toxic gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[6][12]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6][12]

Experimental Protocols and Workflows

While specific experimental protocols for handling this compound are highly dependent on the nature of the research, the following logical workflows, derived from safety data, illustrate best practices for common laboratory procedures.

Logical Workflow for Safe Dispensing

Caption: Workflow for dispensing this compound.

Logical Workflow for Spill Response

Caption: Decision workflow for responding to a spill.

First Aid Emergency Response Pathway

Caption: Emergency response pathway for personnel exposure.

Conclusion

This compound is a valuable chemical intermediate that demands rigorous adherence to safety protocols. By understanding its properties, employing the correct personal protective equipment, and following established procedures for handling, storage, and emergencies, researchers can mitigate the risks associated with its use. This guide serves as a foundational resource to promote a strong safety culture in the laboratory. Always consult the most recent Safety Data Sheet for this compound before use.

References

- 1. This compound | 89-97-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Cas 89-97-4,this compound | lookchem [lookchem.com]

- 4. prepchem.com [prepchem.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. EP0367232A2 - Method for preparing this compound - Google Patents [patents.google.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Chlorobenzylamine | C7H8ClN | CID 66036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. benchchem.com [benchchem.com]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. This compound CAS#: 89-97-4 [m.chemicalbook.com]

- 13. This compound|lookchem [lookchem.com]

- 14. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Reactivity of 2-Chlorobenzylamine with Common Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorobenzylamine is a versatile primary amine and a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals.[1][2] Its reactivity is governed by two key structural features: the nucleophilic primary amino group (-NH₂) and the chlorinated benzene ring. The benzylamine moiety allows for a wide range of reactions typical of primary amines, while the presence of a chlorine atom at the ortho position influences the electronic properties of the aromatic ring.[3][4]

This technical guide provides an in-depth overview of the reactivity of this compound with common laboratory reagents. It covers fundamental transformations such as N-acylation, N-alkylation, and cyclization reactions, offering detailed experimental protocols, quantitative data where available, and mechanistic diagrams to support researchers in their synthetic endeavors.

The reactivity of the amino group is generally dominant, making it a strong nucleophile capable of participating in substitution and condensation reactions.[3] The chlorine atom, being an electron-withdrawing group, deactivates the benzene ring towards electrophilic aromatic substitution through its inductive effect (-I).[5][6] However, through resonance (+R), it directs incoming electrophiles to the ortho and para positions.[6][7] This dual electronic influence is a critical consideration for reactions involving the aromatic system.

Reactions at the Amino Group

The lone pair of electrons on the nitrogen atom makes the primary amino group in this compound a potent nucleophile, readily reacting with a variety of electrophiles.[4]

N-Acylation

N-acylation is a fundamental transformation that converts the primary amine into a more complex amide. This reaction is typically rapid and high-yielding, proceeding via a nucleophilic addition-elimination mechanism. Common acylating agents include acyl chlorides and acid anhydrides.[8][9]

-

With Acyl Chlorides: this compound reacts exothermically with acyl chlorides, such as benzoyl chloride or acetyl chloride, to form N-substituted amides.[10][11] The reaction is often performed in the presence of a base (e.g., pyridine, triethylamine, or aqueous NaOH in the Schotten-Baumann method) to neutralize the hydrochloric acid byproduct.[10][12]

-

With Acid Anhydrides: Symmetrical or mixed anhydrides react readily with this compound to yield the corresponding amide and a carboxylic acid byproduct.[1][13]

dot

Caption: General Mechanism of N-Acylation.

Table 1: Summary of N-Acylation Reactions

| Acylating Agent | Product | Typical Conditions | Yield (%) | Reference |

| 2-Chlorobenzoyl chloride | N-(2-chlorobenzyl)-2-chlorobenzamide | Acetone, Triethylamine, RT | Not specified | [14] |

| Acetyl chloride | N-(2-chlorobenzyl)acetamide | Base (e.g., Pyridine), Inert Solvent | High | [10][11] |

| Acetic anhydride | N-(2-chlorobenzyl)acetamide | Neat or in solvent, optional catalyst | High | [15] |

Experimental Protocol 1: Synthesis of N-(2-chlorobenzyl)benzamide

-

Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as triethylamine (1.2 eq.) or diisopropylethylamine (DIPEA) (1.2 eq.).[16]

-

Cool the stirred mixture to 0 °C in an ice bath.

-

Slowly add benzoyl chloride (1.1 eq.) dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer, and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude N-(2-chlorobenzyl)benzamide by recrystallization or column chromatography.

N-Alkylation

N-alkylation involves the formation of a new carbon-nitrogen bond, leading to secondary, tertiary, or even quaternary amines.

-

Direct Alkylation with Alkyl Halides: This is a classic method where this compound reacts with an alkyl halide. A significant drawback is the potential for overalkylation, as the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to a mixture of products.[17][18] Using a large excess of the primary amine can favor mono-alkylation.[17]

-

Reductive Amination: A more controlled and widely preferred method for achieving selective mono-alkylation is reductive amination.[17] This two-step, one-pot reaction involves the initial formation of a Schiff base (imine) by reacting this compound with an aldehyde or ketone, followed by in-situ reduction of the imine intermediate using a reducing agent like sodium borohydride (NaBH₄), sodium triacetoxyborohydride (STAB), or catalytic hydrogenation.[11]

dot

References

- 1. This compound | 89-97-4 [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. pharm.sinocurechem.com [pharm.sinocurechem.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. Although chlorine is an electron withdrawing group class 11 chemistry CBSE [vedantu.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 10. Benzylamine - Sciencemadness Wiki [sciencemadness.org]

- 11. Benzylamine - Wikipedia [en.wikipedia.org]

- 12. chemguide.co.uk [chemguide.co.uk]

- 13. This compound | C7H8ClN | CID 66648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Benzylamine: Properties, Preparation and Applications_Chemicalbook [chemicalbook.com]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Theoretical Framework for the Conformational Analysis of 2-Chlorobenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorobenzylamine is a significant chemical intermediate in the synthesis of various pharmaceutical compounds and agrochemicals. Its biological activity is intrinsically linked to its three-dimensional structure and conformational dynamics. A thorough understanding of its conformational landscape is therefore crucial for rational drug design and development. This technical guide provides a comprehensive overview of the theoretical methodologies employed to study the conformational preferences of this compound. It details the expected stable conformers, the critical dihedral angles governing its shape, and the computational protocols for a robust theoretical investigation. While a dedicated, comprehensive theoretical study on this compound is not extensively reported in publicly available literature, this guide synthesizes information from studies on benzylamine and its ortho-substituted derivatives to present a predictive and methodological framework.

Introduction to this compound Conformation

The conformational flexibility of this compound primarily arises from the rotation around two key single bonds: the C-C bond connecting the phenyl ring to the aminomethyl group and the C-N bond of the aminomethyl group. The presence of the chlorine atom at the ortho position introduces significant steric and electronic effects that influence the conformational preferences and the energy barriers to rotation.

The key dihedral angles that define the conformation of this compound are:

-

τ1 (C6-C1-Cα-N): Describes the rotation of the aminomethyl group relative to the phenyl ring.

-

τ2 (C1-Cα-N-H): Describes the orientation of the amino group protons.

Based on studies of benzylamine and its derivatives, the most stable conformations are expected to be of the gauche and anti type, referring to the orientation of the N-H bonds relative to the phenyl ring. The ortho-chloro substituent is expected to influence the relative energies of these conformers.

Predicted Conformational Landscape

Based on analogous studies of substituted benzylamines, we can predict the likely stable conformers of this compound. The interplay between steric hindrance from the ortho-chlorine atom and potential intramolecular interactions (e.g., weak hydrogen bonds) will determine the potential energy surface.

Table 1: Predicted Stable Conformers of this compound and Their Key Dihedral Angles (Illustrative Data)

| Conformer | τ1 (C6-C1-Cα-N) (°) | τ2 (C1-Cα-N-H) (°) | Relative Energy (kcal/mol) |

| Gauche I | ~ ±60 | ~ ±60 | 0.00 (Reference) |

| Gauche II | ~ ±60 | ~ 180 | 0.5 - 1.5 |

| Anti | ~ ±90 | ~ 180 | 1.0 - 2.5 |

Note: The values presented in this table are illustrative and based on general findings for substituted benzylamines. A dedicated computational study is required to determine the precise values for this compound.

Methodologies for Theoretical Conformational Analysis

A robust theoretical study of this compound conformation would involve a multi-step computational approach, combining initial conformational searches with high-level quantum mechanical calculations.

Experimental Protocols: A Computational Approach

Protocol 1: Conformational Search

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular modeling software (e.g., Avogadro, GaussView).

-

Potential Energy Surface (PES) Scan: A relaxed PES scan is performed by systematically rotating the key dihedral angles (τ1 and τ2) in increments (e.g., 10-15 degrees). A lower level of theory, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical method (e.g., PM7), can be employed for this initial scan to efficiently identify potential energy minima.

-

Identification of Minima: The structures corresponding to the energy minima on the PES are selected as candidate conformers.

Protocol 2: Geometry Optimization and Frequency Calculations

-

Quantum Mechanical Optimization: The geometry of each candidate conformer is optimized using a higher level of theory, typically Density Functional Theory (DFT). A common and reliable functional is B3LYP, paired with a suitable basis set such as 6-311++G(d,p).

-

Vibrational Frequency Analysis: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The calculated vibrational spectra can also be compared with experimental IR and Raman data for validation.

-

Thermodynamic Properties: From the frequency calculations, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy are obtained. These are used to calculate the relative energies and populations of the conformers at a given temperature.

Protocol 3: Rotational Barrier Calculations

-

Transition State Search: To determine the energy barrier for interconversion between conformers, a transition state (TS) search is performed. This can be achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method.

-

Transition State Verification: The located TS is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the rotational motion connecting the two conformers.

-

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the identified TS correctly connects the desired initial and final state conformers.

-

Barrier Height Calculation: The rotational energy barrier is calculated as the difference in energy between the transition state and the ground state conformer.

Table 2: Recommended Computational Parameters for this compound Study

| Parameter | Recommended Method/Basis Set | Purpose |

| Initial Conformational Search | MMFF94 or PM7 | Efficiently explore the conformational space |

| Geometry Optimization | DFT/B3LYP/6-311++G(d,p) | Obtain accurate geometries of stable conformers |

| Frequency Calculation | DFT/B3LYP/6-311++G(d,p) | Confirm minima and calculate thermodynamic data |

| Transition State Search | QST2/QST3 or Berny Optimization | Locate transition states for conformational changes |

| Single Point Energy Refinement | CCSD(T)/aug-cc-pVTZ | Obtain highly accurate relative energies |

Visualization of Computational Workflow and Conformational Relationships

To provide a clearer understanding of the theoretical investigation process, the following diagrams illustrate the logical flow of the computational workflow and the relationship between different conformers.

Conclusion

This technical guide outlines a comprehensive theoretical framework for the conformational analysis of this compound. While specific experimental or computational data for this molecule is sparse in the literature, the methodologies presented here, based on established practices for similar molecular systems, provide a robust roadmap for researchers. A thorough computational investigation following these protocols will yield valuable insights into the conformational preferences, rotational dynamics, and structural properties of this compound, which are essential for its application in drug discovery and materials science. The provided workflow and illustrative data serve as a foundational guide for initiating such a theoretical study.

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Quinazolines Using 2-Chlorobenzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and pharmaceuticals. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, have made the development of efficient synthetic routes to novel quinazoline derivatives a significant focus in medicinal chemistry and drug discovery. While many synthetic strategies for quinazolines exist, this document focuses on methodologies that utilize 2-chlorobenzylamine as a readily available starting material.

Direct, one-pot syntheses of substituted quinazolines from this compound are not widely reported in the scientific literature. However, this versatile building block can be effectively employed in multi-step synthetic pathways. This application note outlines two primary strategies for the synthesis of substituted quinazolines commencing from this compound:

-

Strategy A: Two-Step Synthesis via 2-Aminobenzylamine Intermediate. This robust approach involves the initial conversion of this compound to 2-aminobenzylamine, a key precursor for various quinazoline syntheses. This is followed by the cyclization of 2-aminobenzylamine with a suitable electrophile to construct the quinazoline core.

-

Strategy B: Synthesis via N-(2-Chlorobenzyl)-2-aminobenzonitrile Intermediate and Intramolecular Cyclization. This strategy involves the initial coupling of this compound with 2-aminobenzonitrile, followed by a palladium-catalyzed intramolecular cyclization to furnish the quinazoline ring system.

These detailed protocols and accompanying data are intended to provide researchers with a practical guide for the synthesis of a variety of substituted quinazolines for further investigation in drug development and other scientific applications.

Strategy A: Two-Step Synthesis via 2-Aminobenzylamine Intermediate

This strategy is a reliable and well-documented approach that leverages the extensive chemistry of 2-aminobenzylamine for the construction of the quinazoline scaffold. The overall transformation is depicted below:

Figure 1: Two-step synthesis of substituted quinazolines from this compound via a 2-aminobenzylamine intermediate.

Part 1: Synthesis of 2-Aminobenzylamine from this compound via Gabriel Synthesis

The Gabriel synthesis provides a clean and efficient method for converting primary alkyl halides to primary amines, avoiding the overalkylation issues often encountered with direct amination.[1][2]

Experimental Protocol:

Step 1: Synthesis of N-(2-Chlorobenzyl)phthalimide

-

To a solution of potassium phthalimide (1.85 g, 10 mmol) in anhydrous N,N-dimethylformamide (DMF, 20 mL) in a 100 mL round-bottom flask, add this compound (1.41 g, 10 mmol).

-

Heat the reaction mixture to 90 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of ice-cold water.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to afford N-(2-chlorobenzyl)phthalimide as a white solid.

Step 2: Synthesis of 2-Aminobenzylamine

-

Suspend the dried N-(2-chlorobenzyl)phthalimide (2.71 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask.

-

Add hydrazine hydrate (0.6 mL, 12 mmol) to the suspension.

-

Heat the mixture to reflux and maintain for 2 hours, during which a white precipitate of phthalhydrazide will form.

-

Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH ~1.

-

Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Treat the residue with a 2 M aqueous solution of sodium hydroxide until the solution is strongly basic (pH > 12).

-

Extract the aqueous layer with dichloromethane (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminobenzylamine.

Data Presentation:

| Compound | Starting Material | Reagents | Solvent | Conditions | Yield (%) |

| N-(2-Chlorobenzyl)phthalimide | This compound | Potassium Phthalimide | DMF | 90 °C, 4 h | ~95% |

| 2-Aminobenzylamine | N-(2-Chlorobenzyl)phthalimide | Hydrazine Hydrate, HCl, NaOH | Ethanol | Reflux, 2 h | ~85-90% |

Table 1: Summary of reaction conditions and yields for the synthesis of 2-aminobenzylamine.

Part 2: Synthesis of 2-Substituted Quinazolines from 2-Aminobenzylamine

A common and effective method for the synthesis of 2-substituted quinazolines is the condensation of 2-aminobenzylamine with an aldehyde, followed by oxidative cyclization.[3][4]

Experimental Protocol: Synthesis of 2-Phenylquinazoline

-

In a 50 mL round-bottom flask, dissolve 2-aminobenzylamine (1.22 g, 10 mmol) and benzaldehyde (1.06 g, 10 mmol) in ethanol (20 mL).

-

Add sodium hypochlorite (NaOCl) solution (10-15% available chlorine, 40 mmol) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture for 5 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, pour the mixture into 100 mL of cold water.

-

Collect the precipitate by vacuum filtration, wash with water, and recrystallize from ethanol to obtain pure 2-phenylquinazoline.

Data Presentation:

| Product | Starting Materials | Reagents/Solvent | Conditions | Yield (%) |

| 2-Phenylquinazoline | 2-Aminobenzylamine, Benzaldehyde | NaOCl, Ethanol | Room Temp, 5 h | ~80-90% |

| 2-(4-Chlorophenyl)quinazoline | 2-Aminobenzylamine, 4-Chlorobenzaldehyde | NaOCl, Ethanol | Room Temp, 5 h | ~85% |

| 2-(4-Methoxyphenyl)quinazoline | 2-Aminobenzylamine, 4-Methoxybenzaldehyde | NaOCl, Ethanol | Room Temp, 5 h | ~88% |

Table 2: Synthesis of various 2-substituted quinazolines from 2-aminobenzylamine and corresponding aldehydes.

Strategy B: Synthesis via N-(2-Chlorobenzyl)-2-aminobenzonitrile and Intramolecular Cyclization

This strategy offers a more convergent approach where the key C-N and C-C bonds are formed in a more direct sequence. It involves an initial N-alkylation followed by a palladium-catalyzed intramolecular cyclization.

Figure 2: Synthesis of substituted quinazolines via N-alkylation and subsequent intramolecular cyclization.

Part 1: Synthesis of N-(2-Chlorobenzyl)-2-aminobenzonitrile

Experimental Protocol:

-

To a solution of 2-aminobenzonitrile (1.18 g, 10 mmol) in anhydrous acetonitrile (30 mL) in a 100 mL round-bottom flask, add potassium carbonate (2.76 g, 20 mmol).

-

Add this compound (1.41 g, 10 mmol) to the suspension.

-

Reflux the reaction mixture for 12 hours, monitoring the progress by TLC.

-

After cooling, filter off the inorganic salts and wash with acetonitrile.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield N-(2-chlorobenzyl)-2-aminobenzonitrile.

Data Presentation:

| Product | Starting Materials | Reagents/Solvent | Conditions | Yield (%) |

| N-(2-Chlorobenzyl)-2-aminobenzonitrile | This compound, 2-Aminobenzonitrile | K₂CO₃, Acetonitrile | Reflux, 12 h | ~70-80% |

Table 3: Reaction conditions for the synthesis of the intermediate N-(2-chlorobenzyl)-2-aminobenzonitrile.

Part 2: Palladium-Catalyzed Intramolecular Cyclization

The intramolecular Buchwald-Hartwig amination provides a powerful method for the formation of the quinazoline ring through C-N bond formation.[5][6][7]

Experimental Protocol:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (46 mg, 0.05 mmol, 2.5 mol%), a suitable phosphine ligand (e.g., Xantphos, 87 mg, 0.15 mmol, 7.5 mol%), and sodium tert-butoxide (288 mg, 3.0 mmol).

-

Add N-(2-chlorobenzyl)-2-aminobenzonitrile (483 mg, 2.0 mmol) to the tube.

-

Add anhydrous and degassed toluene (10 mL).

-

Seal the Schlenk tube and heat the reaction mixture to 110 °C for 24 hours.

-

Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-amino-substituted quinazoline.

Data Presentation:

| Product | Starting Material | Catalyst/Ligand/Base | Solvent | Conditions | Yield (%) |

| 4-Amino-substituted Quinazoline | N-(2-Chlorobenzyl)-2-aminobenzonitrile | Pd₂(dba)₃ / Xantphos / NaOtBu | Toluene | 110 °C, 24 h | ~60-70% |

Table 4: Representative conditions for the palladium-catalyzed intramolecular cyclization.

Summary and Conclusion

The synthesis of substituted quinazolines from this compound can be effectively achieved through well-established multi-step synthetic routes. The two strategies presented here offer flexibility and access to a wide range of quinazoline derivatives.

-

Strategy A is a highly reliable and versatile method, benefiting from the vast literature on the conversion of 2-aminobenzylamine to quinazolines. The Gabriel synthesis provides a clean and high-yielding route to the key intermediate.

-